molecular formula C25H21NO4 B5322262 4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5322262
M. Wt: 399.4 g/mol
InChI Key: JBYZVOQTCWNNEH-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one, also known as MOB-015, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxazolone derivatives and has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to have a high affinity for certain targets, including protein kinases and G-protein coupled receptors, which play important roles in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate immune responses. In vivo studies have shown that this compound can reduce tumor growth, improve glucose metabolism, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments. It is a highly potent and selective compound, which makes it a valuable tool for studying specific targets in the body. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to its use. For example, it may have off-target effects that could complicate the interpretation of experimental results. Additionally, it may not be suitable for certain types of experiments, such as those involving live animals.

Future Directions

There are several future directions for research on 4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Another potential direction is to explore its potential as a drug delivery system, as it may be able to enhance the efficacy of certain drugs. Additionally, further research is needed to fully understand its mechanism of action and to identify its specific targets in the body. Finally, there is a need for more studies to evaluate its safety and toxicity, particularly in the context of long-term use.

Synthesis Methods

The synthesis of 4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves the condensation of 3-methoxy-4-(1-phenylethoxy) benzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has shown promising results in various fields of scientific research. In medicinal chemistry, it has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, it has been studied for its potential use as a drug delivery system, as it can enhance the bioavailability and efficacy of certain drugs. In biochemistry, it has been studied for its potential use as a molecular probe for the detection of specific biomolecules.

properties

IUPAC Name

(4Z)-4-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-17(19-9-5-3-6-10-19)29-22-14-13-18(16-23(22)28-2)15-21-25(27)30-24(26-21)20-11-7-4-8-12-20/h3-17H,1-2H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYZVOQTCWNNEH-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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